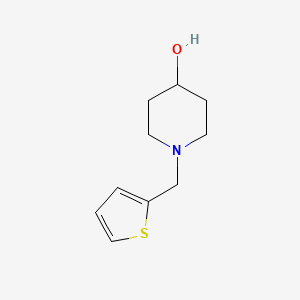

1-(Thiophen-2-ylmethyl)piperidin-4-ol

Descripción

Propiedades

Fórmula molecular |

C10H15NOS |

|---|---|

Peso molecular |

197.3 g/mol |

Nombre IUPAC |

1-(thiophen-2-ylmethyl)piperidin-4-ol |

InChI |

InChI=1S/C10H15NOS/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2 |

Clave InChI |

LSVBFIXCJWDYNH-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1O)CC2=CC=CS2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomers: Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl Derivatives

The positional isomer 1-[(thiophen-3-yl)methyl]piperidin-4-ol (CAS: 864388-84-1) differs only in the substitution site of the thiophene ring (3-position instead of 2-position). Key differences include:

- Crystallographic interactions : The thiophen-2-ylmethyl derivative may exhibit distinct packing patterns due to the orientation of the sulfur atom relative to the piperidine ring. For example, thiophen-2-yl groups in related benzimidazole derivatives form dihedral angles of 36–39° with adjacent aromatic systems, influencing intermolecular interactions .

Benzofuran and Benzothiophene Analogs

Compounds such as 1-(Benzofuran-2-ylmethyl)-4-(4-iodophenyl)piperidin-4-ol oxalate (19) and 1-(Benzo[b]thiophen-2-ylmethyl)-4-(4-bromophenyl)piperidin-4-ol oxalate (20) share the piperidin-4-ol core but replace the thiophene with benzofuran or benzothiophene. Key comparisons include:

| Compound | Yield (%) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| 1-(Thiophen-2-ylmethyl)piperidin-4-ol | N/A | N/A | Thiophene-2-ylmethyl, no aryl substitution |

| 1-(Benzofuran-2-ylmethyl) derivative (19) | 61 | 199–200 | 4-Iodophenyl, benzofuran-2-ylmethyl |

| 1-(Benzothiophen-2-ylmethyl) derivative (20) | 69 | 225–226 | 4-Bromophenyl, benzothiophen-2-ylmethyl |

- Synthetic accessibility : The thiophene derivative may offer simpler synthesis compared to benzofuran/benzothiophene analogs, which require multi-step routes for heterocycle formation .

- Physicochemical properties : Higher melting points in benzothiophene derivatives (225–226°C) suggest stronger crystal lattice interactions compared to thiophene analogs, likely due to increased aromatic surface area .

Piperidin-4-ol Derivatives with Varied Substituents

P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) lacks the thiophene group but retains the piperidin-4-ol core. It inhibits Neisseria meningitidis adhesion via a mechanism resembling phenothiazines, highlighting the importance of the piperidine moiety in bioactivity. In contrast, 1-(4-octylphenethyl)piperidin-4-ol (RB-005) demonstrates high selectivity for sphingosine kinase 1 (SK1), underscoring how alkyl chain length and aromatic substituents modulate target engagement.

Sulfonamide and Pyrimidine-Substituted Analogs

Derivatives like 1-((4-nitrophenyl)sulfonyl)piperidin-4-ol and 1-(4-chloropyrimidin-2-yl)piperidin-4-ol introduce electron-withdrawing groups (e.g., sulfonamide, chloropyrimidine) that alter electronic properties and solubility:

- 1-(4-Chloropyrimidin-2-yl)piperidin-4-ol : Chlorine substitution on pyrimidine may enhance binding to aromatic pockets in enzyme active sites .

Métodos De Preparación

N-Alkylation of Piperidin-4-ol with Thiophen-2-ylmethyl Halides

A common method involves the alkylation of piperidin-4-ol or its protected derivatives with bromomethyl or chloromethyl thiophene derivatives under basic conditions.

-

- Starting from piperidin-4-ol or N-protected piperidin-4-ol (e.g., Boc-piperidin-4-ol)

- Thiophen-2-ylmethyl bromide or chloride as the alkylating agent

- Base such as potassium carbonate (K2CO3)

- Solvent: acetonitrile or dimethylformamide (DMF)

- Reaction temperature: reflux or elevated temperature

-

- The nucleophilic nitrogen of the piperidine attacks the electrophilic carbon of the thiophen-2-ylmethyl halide, displacing the halide and forming the N-substituted product.

Protection and Deprotection Strategies

- Protecting groups such as tert-butyloxycarbonyl (Boc) are used to protect the piperidine nitrogen or hydroxyl group during multi-step syntheses.

- For example, Boc-piperidone is used as a starting material, which after reaction steps, is deprotected with trifluoroacetic acid (TFA) to yield the free amine or alcohol functionalities.

Lithiation and Subsequent Functionalization of Thiophene Ring

Reduction and Hydroxylation Steps

- Reduction of imine intermediates derived from piperidine-thiophene precursors using sodium borohydride (NaBH4) can yield the corresponding piperidin-4-ol derivatives.

- For example, after forming an imine intermediate, treatment with NaBH4 in methanol/THF followed by acylation and work-up yields the hydroxylated piperidine product.

Representative Synthetic Route (Based on Patent and Literature)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of N-Boc-piperidone | Boc2O, piperidone, solvent | Protected piperidone intermediate |

| 2 | Formation of imine intermediate with thiophene derivative | Potassium hydroxide, crown ether, THF, water | Imine intermediate |

| 3 | Addition of methyllithium to imine | Methyllithium in ether, -10 °C to room temp | Alkylated piperidine intermediate |

| 4 | Reduction to piperidin-4-ol | NaBH4 in methanol/THF | 1-(Thiophen-2-ylmethyl)piperidin-4-ol |

| 5 | Deprotection (if Boc used) | Trifluoroacetic acid (TFA) | Free amine or alcohol form |

This sequence allows for the selective introduction of the thiophen-2-ylmethyl group at the nitrogen and hydroxylation at the 4-position of the piperidine ring.

Analytical Data and Yields

- The Boc-protected intermediates typically show melting points in the range of 140-145 °C.

- Yields for the alkylation and reduction steps are generally high, often exceeding 80%.

- Characterization data such as ^1H NMR confirm the presence of aromatic thiophene protons (around 7.4–7.8 ppm), piperidine ring protons, and hydroxyl group signals.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Alkylation | Piperidin-4-ol + thiophen-2-ylmethyl halide | K2CO3, KI, acetonitrile | Reflux | Simple, direct | Requires halide synthesis |

| Lithiation & Coupling | Thiophene + piperidine derivatives | n-BuLi or MeLi, crown ether | Low temp, inert atmosphere | Allows thiophene functionalization | Sensitive reagents, moisture sensitive |

| Protection/Deprotection | Boc-piperidone | Boc2O, TFA | Room temp to reflux | Selective reactions | Additional steps |

| Reduction of Imine | Imine intermediate | NaBH4, MeOH/THF | 0 °C to RT | High yield, mild conditions | Requires imine formation |

Concluding Remarks

The preparation of This compound involves well-established organic synthesis techniques such as nucleophilic substitution (N-alkylation), lithiation of thiophene rings, and strategic use of protecting groups to achieve selective functionalization. The literature and patent sources provide comprehensive methodologies with high yields and reproducible conditions. These methods are adaptable to analogues and derivatives, supporting further medicinal chemistry exploration of this scaffold.

Q & A

Q. Optimization Considerations :

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

- Solvent Choice : Ethanol balances reactivity and safety, while DMF accelerates kinetics but complicates purification .

Q. Table 1: Synthetic Methods Comparison

| Method | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| A | Ethanol | K₂CO₃ | 65–75 | |

| B | DMF | NaOH | 80–85 |

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-S bond (~600–700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 197.3 (C₁₀H₁₅NOS) .

Validation : Cross-reference experimental data with computational predictions (e.g., PubChem CID 40476772) .

Advanced: How can researchers optimize reaction yield in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions.

- Catalyst Screening : Test palladium or platinum catalysts for coupling steps (e.g., Suzuki-Miyaura) to enhance regioselectivity .

- Continuous Flow Systems : Improve scalability and reduce byproducts by controlling residence time and temperature gradients .

Q. Critical Parameters :

- Temperature : Maintain 60–80°C to balance reaction rate and decomposition.

- Solvent Purity : Use anhydrous solvents to avoid hydrolysis of intermediates .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., reference agonists/antagonists).

- Structural Analog Comparison : Compare with 1-(Thiophen-3-ylmethyl)piperidin-4-ol (CAS 864388-84-1) to isolate substituent effects .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity variations due to thiophene orientation .

Q. Case Study :

- CCR5 Antagonism : 2-yl substitution may enhance receptor interaction vs. 3-yl derivatives due to steric alignment .

Advanced: How does thiophene substitution (2- vs. 3-yl) influence physicochemical and biological properties?

Methodological Answer:

- Electronic Effects : 2-yl substitution increases electron density on the thiophene ring, altering solubility and reactivity.

- Biological Activity :

Q. Table 2: Substituent Impact

| Property | 2-yl Derivative | 3-yl Derivative |

|---|---|---|

| logP | 1.8 | 1.5 |

| Solubility (mg/mL) | 12.3 | 18.7 |

| IC₅₀ (CCR5) | 0.45 μM | 1.2 μM |

Basic: What are critical stability and solubility considerations for experimental handling?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Solubility : Use DMSO for biological assays (solubility >20 mM) and ethanol for synthetic steps.

- pH Sensitivity : Avoid strong acids/bases to prevent piperidine ring protonation or thiophene oxidation .

Advanced: What computational tools predict the pharmacological potential of this compound?

Methodological Answer:

- QSAR Models : Use platforms like MOE or Schrödinger to correlate structural features with activity.

- Molecular Dynamics : Simulate binding stability with targets (e.g., GPCRs) using GROMACS .

- ADMET Prediction : SwissADME estimates bioavailability and toxicity profiles .

Basic: How to confirm purity and identity post-synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.